Phenylaminoimidazo(1,2-alpha)pyridine

Beschreibung

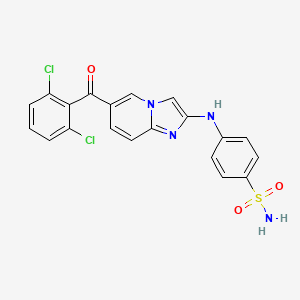

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H14Cl2N4O3S |

|---|---|

Molekulargewicht |

461.3 g/mol |

IUPAC-Name |

4-[[6-(2,6-dichlorobenzoyl)imidazo[1,2-a]pyridin-2-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C20H14Cl2N4O3S/c21-15-2-1-3-16(22)19(15)20(27)12-4-9-18-25-17(11-26(18)10-12)24-13-5-7-14(8-6-13)30(23,28)29/h1-11,24H,(H2,23,28,29) |

InChI-Schlüssel |

UQAWGIKJINAKIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=CN3C=C(N=C3C=C2)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenylaminoimidazo 1,2 Alpha Pyridine and Its Derivatives

Classical and Conventional Synthetic Routes to the Imidazo[1,2-alpha]pyridine Core

Traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) skeleton have laid the groundwork for more advanced synthetic approaches. These routes often involve condensation reactions and, more recently, the elegant convergence of multicomponent strategies.

Condensation Reactions of 2-Aminopyridines with Alpha-Halocarbonyl Compounds

One of the most fundamental and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction first reported by Tschitschibabin in 1925. bio-conferences.org This approach is still popular due to its reliability and the availability of starting materials. nih.gov The reaction mechanism involves an initial nucleophilic substitution where the endocyclic nitrogen of the 2-aminopyridine (B139424) attacks the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular condensation to form the fused imidazole (B134444) ring. bio-conferences.orgnih.gov

Over the years, numerous modifications have been developed to improve yields and reaction conditions. While early methods required high temperatures, recent advancements have introduced milder protocols. bio-conferences.org For instance, catalyst- and solvent-free methods have been developed, where simply heating a mixture of the 2-aminopyridine and an α-haloketone at a modest temperature (e.g., 60°C) can provide the desired product in good to excellent yields. bio-conferences.orgamazonaws.com This solvent-free approach is not only efficient but also aligns with the principles of green chemistry. amazonaws.com Other variations include the use of catalysts like DBU in aqueous ethanol (B145695) at room temperature, which also offers a greener alternative with high yields and short reaction times. researchgate.net

The scope of this reaction is broad, tolerating a variety of substituents on both the 2-aminopyridine and the α-halocarbonyl reactant. amazonaws.com However, a limitation of this method can be the limited commercial availability and lachrymatory nature of some α-halocarbonyl compounds. nih.gov

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

| 2-Aminopyridine Reactant | α-Halocarbonyl Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | α-Bromoacetophenone | None (neat), 60°C, 20 min | 91% | amazonaws.com |

| 2-Amino-4-methylpyridine | 2-Bromo-4'-chloroacetophenone | None (neat), 60°C, 40 min | 86% | amazonaws.com |

| Substituted 2-aminopyridines | Substituted phenacyl bromides | DBU, aqueous ethanol, rt | 65-94% | researchgate.net |

| Acetophenone | [Bmim]Br3, 2-aminopyridine | Na2CO3, solvent-free, rt, 40 min | 72-89% | nih.govresearchgate.net |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines. nih.gov These one-pot reactions are highly efficient and atom-economical.

The three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is known as the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). nih.govmdpi.com This versatile MCR is one of the most effective methods for accessing 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgmdpi.com The reaction is typically catalyzed by Lewis or Brønsted acids. mdpi.com The mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular trapping by the endocyclic nitrogen of the pyridine (B92270) ring to construct the heterocyclic scaffold. mdpi.com

Innovations in this area include the use of green catalysts like ammonium (B1175870) chloride and p-toluenesulfonic acid under mild, room temperature conditions. mdpi.com Remarkably, the reaction has also been successfully conducted in an aqueous environment without any catalyst, representing a significant advancement in green chemistry. bio-conferences.org Furthermore, multicomponent polymerizations utilizing diisocyanides and dialdehydes with 2-aminopyridine have been developed to create functional polymers containing the imidazo[1,2-a]pyridine moiety. acs.orgresearchgate.net

Table 2: Groebke–Blackburn–Bienaymé Reaction Examples

| Aldehyde | Isocyanide | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Azidobenzaldehyde | tert-Butyl isocyanide | Ammonium chloride | MeOH, rt | Azide-functionalized imidazo[1,2-a]pyridine | mdpi.com |

| Various aldehydes | Various isocyanides | None | Aqueous media | 3-Aminoimidazopyridine derivatives | bio-conferences.org |

| Various aldehydes | Trimethylsilylcyanide | Scandium triflate | MeOH, microwave | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |

| Dialdehydes | Diisocyanides | p-TsOH | Ethanol | Imidazo[1,2-a]pyridine-containing polymers | researchgate.net |

Another significant MCR involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgnih.gov This approach provides a direct and powerful route to a wide range of polysubstituted imidazo[1,2-a]pyridine derivatives. bio-conferences.orgrsc.org The reaction is most commonly catalyzed by copper salts, such as copper(I) iodide (CuI) or copper sulfate (B86663) (CuSO4), often in combination with a co-catalyst like a Brønsted acid (e.g., TsOH). organic-chemistry.orgresearchgate.net

This copper-catalyzed process is valued for its operational simplicity and high degree of functional group tolerance. bio-conferences.org It allows for the efficient construction of the imidazo[1,2-a]pyridine core with substituents at various positions, depending on the starting materials used. rsc.org The reaction is compatible with a wide array of functional groups, including those that are acid-sensitive or prone to reduction. researchgate.net

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly focuses on the development of advanced and sustainable methods. For the synthesis of imidazo[1,2-a]pyridines, this translates to the use of efficient metal-catalyzed protocols that often employ environmentally benign oxidants and offer high yields under mild conditions.

Metal-Catalyzed Synthetic Protocols (e.g., Copper-catalyzed Oxidations)

Copper catalysis has proven to be particularly effective for the synthesis of the imidazo[1,2-a]pyridine scaffold. researchgate.net These methods offer attractive and valuable routes for the construction of these heterocycles, often proceeding through oxidative coupling or cyclization mechanisms. rsc.org

One notable example is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins, which uses air as a green and inexpensive oxidant. nih.govorganic-chemistry.org This method is general, suitable for constructing a variety of imidazo[1,2-a]pyridines, and aligns with the principles of green chemistry by avoiding toxic byproducts. organic-chemistry.org Optimization studies have identified CuBr as a highly effective catalyst for this transformation, with DMF as the solvent at 80°C. organic-chemistry.org

Another copper-catalyzed approach is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. This reaction is compatible with a broad range of functional groups and is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, an efficient three-component one-pot cascade reaction involving 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper, provides access to a variety of polysubstituted imidazo[1,2-a]pyridine derivatives in moderate to excellent yields. rsc.org

Table 3: Overview of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines

| Reactants | Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Aminopyridines, Nitroolefins | CuBr | Air | Green oxidant, one-pot procedure, good yields (up to 90%) | nih.govorganic-chemistry.org |

| 2-Aminopyridines, Acetophenones | CuI | Air (aerobic) | Broad functional group tolerance, catalytic Ortoleva-King mechanism | organic-chemistry.org |

| 2-Aminopyridines, Aldehydes, Alkynes | CuI-NaHSO4•SiO2 | - | One-pot, three-component reaction, high to excellent yields | organic-chemistry.org |

| 2-Aminopyridines, Sulfonyl azides, Terminal ynones | Copper | - | Three-component cascade, base-free, moderate to excellent yields | rsc.org |

| 2-Aminopyridines, α-Diazoketones | Cu(OTf)2 | - | Excellent yields, high selectivity | researchgate.net |

Solvent-Free and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to reduce the use of hazardous substances and improve energy efficiency. tandfonline.com Solvent-free and other green approaches offer significant advantages over traditional methods, which often rely on toxic solvents and harsh reaction conditions.

One prominent green method is the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), and 2-aminopyridine under solvent-free conditions. This reaction proceeds smoothly at room temperature in the presence of sodium carbonate, yielding the desired products in excellent yields ranging from 72% to 89%. nih.gov This approach is noted for its simplicity, ease of product isolation, and environmentally benign nature, as it avoids the use of toxic solvents and catalysts. nih.gov

Microwave-assisted synthesis represents another efficient, solvent-free approach. The reaction of phenacyl bromide and 2-aminopyridine, catalyzed by the ionic liquid 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, proceeds rapidly under microwave irradiation without any solvent to produce imidazo[1,2-a]pyridines in good yields. This method demonstrates high efficiency and tolerance for various functional groups.

Furthermore, catalyst- and solvent-free methods have been developed for the condensation of α-haloketones with 2-aminopyridines. By heating the neat mixture of reactants, imidazo[1,2-a]pyridine derivatives can be obtained in good to excellent yields, offering a highly efficient and facile protocol. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water also provides a green route to imidazo[1,2-a]pyridines. organic-chemistry.org

Table 1: Comparison of Green Synthetic Methods for Imidazo[1,2-a]pyridines

| Method | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| One-pot, solvent-free | Acetophenone, [Bmim]Br3, 2-aminopyridine | Na2CO3 | Room Temperature | 72-89% | nih.gov |

| Microwave-assisted, solvent-free | Phenacyl bromide, 2-aminopyridine | Ionic Liquid | Microwave, 100°C | Good | |

| Catalyst- and solvent-free | α-haloketones, 2-aminopyridine | None | 60°C | up to 91% | |

| Ultrasound-assisted | Ketones, 2-aminopyridine | KI/TBHP | Water, Ultrasound | Good | organic-chemistry.org |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a powerful green chemistry tool. researchgate.net This approach often eliminates the need for solvents, reduces reaction times, and can lead to higher yields. The synthesis of 2-phenylimidazo[1,2-α]pyridine has been successfully demonstrated using mechanochemical techniques such as manual grinding and vortex mixing.

In a typical procedure, 2-bromoacetophenone (B140003) and 2-aminopyridine are ground together in a mortar with a pestle for a set period. Alternatively, the reactants can be mixed with steel spheres in a tube and agitated using a vortex mixer. Both methods afford the desired 2-phenylimidazo[1,2-α]pyridine in good yields without the need for a solvent during the reaction step. This solvent-free method is noted for being safe, robust, atom-economic, and energy-efficient.

Table 2: Mechanochemical Synthesis of 2-Phenylimidazo[1,2-α]pyridine

| Technique | Reactants | Time | Yield |

| Manual Grinding | 2-Bromoacetophenone, 2-aminopyridine | 30 min | 77% |

| Vortex Mixing | 2-Bromoacetophenone, 2-aminopyridine | 10 min | Good |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a sustainable alternative to conventional methods by using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. An electrochemical amination tandem cyclization of ketones with 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines.

This method utilizes catalytic hydriodic acid as a redox mediator in an undivided cell. The reaction proceeds in ethanol, a relatively benign solvent, and does not require external oxidants, exhibiting high atom economy. This electrochemical approach provides an environmentally benign route to this important class of nitrogen-containing heterocycles.

Regioselective Functionalization and Derivatization Strategies

The functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold is a key strategy for generating diverse derivatives with varied biological activities. The regioselectivity of these reactions is crucial, with the C-3 position being the most reactive towards electrophilic attack, while functionalization at the C-2 position is more challenging. tandfonline.comnih.gov

C-2 Functionalization of the Imidazo[1,2-alpha]pyridine Scaffold

Functionalization at the C-2 position of the imidazo[1,2-a]pyridine ring is inherently difficult due to the electronic properties of the scaffold, which favor electrophilic attack at the C-3 position. tandfonline.comnih.gov Despite this challenge, the introduction of substituents at C-2 is of significant interest, as seen in commercial drugs like Zolimidine and Miroprofen. tandfonline.com

Most synthetic strategies introduce the C-2 substituent, often a phenyl group, during the construction of the heterocyclic ring. This is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone, where the phenyl group of the ketone becomes the C-2 substituent of the resulting imidazo[1,2-a]pyridine. nih.gov Similarly, copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones also installs the phenyl group at the C-2 position. organic-chemistry.org Direct C-H functionalization at the C-2 position is less common and remains a synthetic challenge.

C-3 Functionalization and Amination Reactions

The C-3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic and, therefore, the most common site for functionalization. A wide array of substituents can be introduced at this position through various C-H functionalization reactions.

C-3 Arylation: Copper(I)-catalyzed direct arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates is an effective method for forming C-C bonds at the C-3 position. acs.orgthieme-connect.com Palladium-catalyzed C-H arylation with aryl bromides has also been reported. nih.gov Visible light-induced C-H arylation offers a metal-free alternative. cardiff.ac.uk

C-3 Alkylation: The introduction of alkyl groups at the C-3 position can be achieved through methods such as the B(C6F5)3-catalyzed Michael addition of 2-phenylimidazo[1,2-a]pyridines to α,β-unsaturated ketones. mdpi.com A three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3, also provides C-3 alkylated products. nih.gov

C-3 Amination: The direct C-H amination of imidazo[1,2-a]pyridines is a valuable transformation for synthesizing compounds with potential biological activity. Photo-induced protocols using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst have been developed for the C-3 amination with azoles. cardiff.ac.uk

Table 3: Selected C-3 Functionalization Reactions of Imidazo[1,2-a]pyridines

| Reaction | Reagents | Catalyst | Key Features | Reference |

| Arylation | Aryl halides/triflates | Copper(I) | General for various aryl electrophiles | acs.orgthieme-connect.com |

| Alkylation | α,β-Unsaturated ketones | B(C6F5)3 | Michael addition | mdpi.com |

| Alkylation | Aldehydes, Amines | Y(OTf)3 | Three-component reaction | nih.gov |

| Amination | Azoles | Acridinium/Cobaloxime | Photo-induced, external oxidant-free | cardiff.ac.uk |

Diversification at the Phenylamino (B1219803) Moiety

Diversification of the phenylamino moiety in phenylaminoimidazo(1,2-a)pyridines is typically achieved by utilizing substituted starting materials in the initial ring-forming reaction. For instance, in the synthesis of 2-phenylimidazo[1,2-a]pyridines from substituted acetophenones and 2-aminopyridines, the substituents on the acetophenone's phenyl ring are incorporated into the final product. nih.gov This allows for the introduction of a wide range of functional groups onto the C-2 phenyl ring.

For example, the one-pot, solvent-free synthesis using [Bmim]Br3 has been shown to be applicable to acetophenones bearing various groups such as methyl, methoxy, fluoro, chloro, and bromo. nih.gov Similarly, the Y(OTf)3-catalyzed three-component reaction for C-3 alkylation tolerates a variety of substituents on the 2-phenyl ring of the imidazo[1,2-a]pyridine, including electron-donating (methyl) and electron-withdrawing (fluoro, chloro, bromo, trifluoromethyl, cyano) groups. nih.gov

Further modification of the phenylamino group after the formation of the imidazo[1,2-a]pyridine core is less commonly reported. However, the synthesis of Schiff base derivatives has been demonstrated, where a 3-amino-2-phenylimidazo[1,2-a]pyrimidine is condensed with various substituted aldehydes. This indicates that functional groups on the phenyl ring can be introduced or modified post-cyclization, offering another avenue for diversification.

Mechanistic Studies of Phenylaminoimidazo(1,2-alpha)pyridine Formation Reactions

The synthesis of the imidazo[1,2-a]pyridine scaffold, the core of this compound, proceeds through various mechanistic pathways depending on the reactants, catalysts, and reaction conditions. Understanding these mechanisms is crucial for optimizing synthetic routes and expanding the structural diversity of the resulting derivatives. Key mechanistic approaches include traditional condensation reactions, transition-metal-catalyzed processes, and photoredox-catalyzed pathways.

The classical synthesis, known as the Tschitschibabin reaction, involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org The pivotal step in this mechanism is the nucleophilic substitution of the halide by the pyridine ring nitrogen of 2-aminopyridine. bio-conferences.org This initial SN2 reaction forms an N-phenacyl-2-aminopyridinium halide intermediate. Subsequent intramolecular cyclization occurs via a nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the final aromatic imidazo[1,2-a]pyridine ring system.

In recent years, transition-metal catalysis has introduced more intricate and efficient mechanistic routes. Copper-catalyzed syntheses, in particular, have been subject to detailed mechanistic investigation. One plausible mechanism for the copper(I)-catalyzed reaction between aminopyridines and nitroolefins involves a multi-step sequence. organic-chemistry.orgacs.org The process is initiated by a Michael addition of the aminopyridine to the nitroolefin, forming an intermediate. acs.org This is followed by a one-electron oxidation of the intermediate by the copper catalyst, which generates a radical cation. acs.org Subsequent hydrogen abstraction and further oxidation lead to the formation of a nitrenium ion, which then undergoes intramolecular nucleophilic addition and subsequent aromatization to afford the functionalized imidazo[1,2-a]pyridine. organic-chemistry.orgacs.org This process highlights the role of the metal catalyst in facilitating single-electron transfer (SET) pathways.

Visible light-induced photoredox catalysis offers another distinct mechanistic avenue. In these reactions, a photosensitizer, upon absorbing light, can generate radical species that drive the reaction. For example, the formation of a CF₃ radical can be achieved through a photoredox-catalyzed process. mdpi.com This radical then reacts with an imidazo[1,2-a]pyridine core to form a radical intermediate. mdpi.com This intermediate is subsequently oxidized to a carbocation, which, after deprotonation, yields the final functionalized product. mdpi.com While this example illustrates the functionalization of a pre-existing imidazo[1,2-a]pyridine ring, similar radical-based mechanisms are proposed for the initial ring formation as well, often proceeding through radical and ionic pathways. nih.gov

The table below summarizes the key features of these distinct mechanistic pathways for the formation and functionalization of the imidazo[1,2-a]pyridine core.

| Mechanistic Pathway | Key Steps | Key Intermediates | Catalyst/Conditions | Reference(s) |

| Tschitschibabin Condensation | 1. Nucleophilic substitution (SN2) 2. Intramolecular cyclization 3. Dehydration | N-phenacyl-2-aminopyridinium halide | Typically catalyst-free, thermal conditions | bio-conferences.org |

| Copper-Catalyzed Oxidation | 1. Michael addition 2. Single-electron transfer (SET) 3. Hydrogen abstraction 4. Intramolecular nucleophilic addition | Michael adduct, Radical cation, Nitrenium ion | Cu(I) salts (e.g., CuBr), Air (as oxidant) | organic-chemistry.orgacs.org |

| Photoredox Catalysis | 1. Generation of radical species 2. Radical addition to substrate 3. Oxidation 4. Deprotonation | Radical species (e.g., CF₃•), Radical intermediate, Carbocation | Photosensitizer, Visible light | mdpi.com |

These studies demonstrate a range of reaction mechanisms from classical ionic pathways to more modern radical and single-electron transfer processes. The choice of synthetic method and the corresponding mechanism directly influence the scope of achievable substitutions on the this compound scaffold.

Advanced Structural Characterization and Spectroscopic Insights

X-ray Crystallography and Molecular Conformation Analysis

Studies on derivatives such as 3-aminoimidazo[1,2-a]pyridines have successfully elucidated their binding modes within biological targets. For instance, the X-ray structure of {4-[6-bromo-3-(butylamino)imidazo [1,2-a]pyridin-3-yl]phenoxy}acetic acid bound in the ATP-binding site of Mycobacterium tuberculosis glutamine synthetase has provided a molecular basis for its inhibitory activity, enabling the rationalization of structure-activity relationships. researchgate.net

The crystal structure of related imidazo[1,2-a]pyridine (B132010) analogues also reveals key conformational features. The fused bicyclic system is generally planar, with the phenyl and amino substituents adopting specific orientations relative to this plane. The conformation is often influenced by steric hindrance and intramolecular or intermolecular interactions, such as hydrogen bonding. In the solid state, these interactions can lead to specific packing arrangements within the unit cell. researchgate.net A molecular modeling study of a potent imidazo[1,2-a]pyridine-based PDGFRβ antagonist highlighted the high degree of conformational flexibility of an attached amine chain, which was hypothesized to allow for a variety of polar interactions within the kinase binding site. nih.gov

Spectroscopic Assignment and Confirmation of Phenylaminoimidazo(1,2-alpha)pyridine Structures

Spectroscopic techniques are essential for confirming the chemical structure of newly synthesized phenylaminoimidazo[1,2-a]pyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides unambiguous evidence of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectra of these compounds show characteristic signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the phenyl and amino substituents. Protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 6.5–8.5 ppm), with their precise chemical shifts and coupling patterns being sensitive to the substitution pattern. For example, in 7-Methyl-2-phenylimidazo[1,2-a]pyridine, the proton at the C5 position appears as a doublet around δ 8.00 ppm. tci-thaijo.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. The carbon atoms of the fused heterocyclic core resonate at characteristic chemical shifts, which can be distinguished from the signals of the phenyl ring carbons. For instance, in 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, the carbons of the imidazo[1,2-a]pyridine core appear in a range from δ 112.0 to 145.7 ppm, while the phenyl group carbons also resonate within this aromatic region, influenced by the strong electron-withdrawing nitro group. tci-thaijo.org

The following table presents representative NMR data for related imidazo[1,2-a]pyridine compounds, illustrating the typical chemical shift ranges.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 8.00 (d), 7.94 (d), 7.80 (s), 7.44-7.36 (m), 7.30 (m), 6.62 (d), 2.40 (s) | 146.4, 145.8, 135.7, 134.2, 128.9, 128.0, 126.2, 125.0, 117.0, 115.3, 107.7, 21.4 | CDCl₃ |

| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 8.67 (s), 8.59 (d), 8.32 (d), 8.25 (d), 7.63 (d), 7.32 (m), 6.96 (t) | 147.0, 145.7, 142.5, 141.0, 127.8, 126.9, 126.5, 124.7, 117.3, 113.5, 112.0 | DMSO-d₆ |

| 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | 7.90 (d), 7.76 (d), 7.68 (s), 7.51 (d), 7.33 (s), 6.57 (d), 2.34 (s) | 146.1, 144.2, 135.8, 133.0, 131.8, 127.5, 124.9, 121.7, 115.9, 115.3, 107.7, 21.5 | CDCl₃ |

Data sourced from reference tci-thaijo.org.

Other techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also routinely used to confirm the presence of specific functional groups (e.g., N-H stretches for the amino group) and to determine the molecular weight of the compound, respectively. researchgate.net

Intramolecular Interactions and Electron Delocalization within the Scaffold

The electronic structure of the phenylaminoimidazo[1,2-a]pyridine scaffold is characterized by extensive electron delocalization across the fused aromatic system. The imidazo[1,2-a]pyridine core acts as an electron-rich system, which can be further modulated by the electronic nature of its substituents.

The amino group (-NHR) typically acts as an electron-donating group, pushing electron density into the heterocyclic core, while the phenyl group can be substituted with either electron-donating or electron-withdrawing groups to tune the electronic properties. This donor-acceptor character is fundamental to the molecule's optical and electronic behavior. researchgate.net Theoretical DFT calculations on related 3-aminoimidazo[1,2-a]pyridine donor motifs combined with various electron acceptors have been used to assess their electronic structure and predict their fluorescence properties. researchgate.net

Intramolecular hydrogen bonding can play a significant role in stabilizing the molecular conformation, particularly if the amino group is positioned to interact with a nitrogen atom of the pyridine ring or a suitable substituent. In the solid state, intermolecular hydrogen bonds are crucial interactions that dictate the crystal packing arrangement. researchgate.net The delocalized π-electron system also allows for potential π-π stacking interactions between adjacent molecules in the crystal lattice.

Advanced Spectroscopic and Optical Characteristics (e.g., Fluorescence)

Imidazo[1,2-a]pyridines are a well-established class of fluorophores, and their derivatives often exhibit interesting photophysical properties. mdpi.com Their fluorescence characteristics, such as emission wavelength and quantum yield, are highly dependent on the substitution pattern and the solvent environment. mdpi.com

The introduction of a phenylamino (B1219803) group can significantly influence the optical properties. These compounds typically absorb light in the UV or near-visible region and emit fluorescence at longer wavelengths. The difference between the absorption and emission maxima, known as the Stokes shift, is often large for this class of compounds. mdpi.com

For example, studies on related imidazo[1,5-a]pyridines show that the core structure can have a fluorescence quantum yield in solution of 22%. mdpi.com The nature of the substituents can dramatically alter these properties. Derivatives designed with specific donor-acceptor architectures can exhibit unique photophysical phenomena. For instance, 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives are known to undergo Excited-State Intramolecular Proton Transfer (ESIPT), leading to a dual emission and exceptionally large Stokes shifts (up to 11000 cm⁻¹). researchgate.net While not a direct feature of the phenylamino scaffold unless a hydroxyl group is also present, this illustrates the tunability of the core's optical properties. The solvent environment also plays a critical role, with changes in polarity often leading to shifts in the emission wavelength. mdpi.com

The table below summarizes typical photophysical data for a related imidazo[1,5-a]pyridine (B1214698) fluorophore to illustrate the characteristic properties.

| Compound Derivative | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|---|

| Pyridylimidazo[1,5-a]pyridine (1) | 323, 380 (shoulder) | 463 | 83 | 0.22 | DCM |

| Quaternized Salt (1q) | 302, 426 | 551 | 125 | <0.05 | DCM |

Data sourced from reference mdpi.com. The data pertains to a related imidazo[1,5-a]pyridine system to demonstrate the general fluorescent properties of the broader imidazopyridine class.

Mechanistic Investigations into Biological Activity and Molecular Interactions

Receptor Ligand Binding and Modulation

Derivatives of the phenylaminoimidazo(1,2-a)pyridine class have been extensively studied for their ability to interact with and modulate the function of important receptors in the central nervous system.

A significant body of research has been dedicated to the synthesis and evaluation of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives as ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now also known as the translocator protein (TSPO). These studies have revealed that specific structural modifications on the imidazo[1,2-a]pyridine (B132010) core can lead to high affinity and selectivity for PBR.

Notably, a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated high affinity for PBR. nih.gov The substitution pattern on the heterocyclic ring system plays a crucial role in determining this affinity and selectivity over the central benzodiazepine receptor (CBR). For instance, 6,8-disubstituted compounds have been shown to be over 1000-fold more selective for PBR compared to CBR. nih.gov The introduction of polar substituents or ionizable functional groups at the 2- and 8-positions of the imidazopyridine skeleton has also been explored. researchgate.netnih.gov Research suggests that substituents with hydrogen bonding acceptor and/or donor properties in the para position of the 2-phenyl ring contribute to high PBR affinity. researchgate.netnih.gov

Three specific 2-phenyl-imidazo[1,2-a]pyridine derivatives, designated as CB 34, CB 50, and CB 54, have been shown to be potent and selective ligands for PBRs. nih.gov These compounds effectively competed with the known PBR ligand [³H]-PK 11195 for binding to brain and ovary membrane preparations. nih.gov In contrast, they showed little to no significant affinity for the central benzodiazepine binding sites labeled by [³H]-flunitrazepam. nih.gov

Table 1: PBR Binding Affinity of Selected Phenylaminoimidazo(1,2-alpha)pyridine Derivatives

| Compound | PBR Affinity (IC₅₀, nM) | CBR/PBR Selectivity Ratio (IC₅₀ CBR / IC₅₀ PBR) |

|---|---|---|

| 7k | High | 232 |

| 7m | High | 0.32 |

| 7o-t series | High | >1000 |

| CB 34 | Potent inhibitor of [³H]-PK 11195 binding | Selective for PBR |

| CB 50 | Potent inhibitor of [³H]-PK 11195 binding | Selective for PBR |

| CB 54 | Potent inhibitor of [³H]-PK 11195 binding | Low affinity for CBR |

Data sourced from multiple studies. nih.govnih.gov

In addition to their affinity for PBR, certain phenylaminoimidazo(1,2-a)pyridine derivatives have been investigated for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

Electrophysiological studies using Xenopus oocytes expressing human α1β2γ2S GABA-A receptors have shown that some of these compounds can modulate GABA-evoked chloride currents. nih.govnih.gov For example, compounds designated as 7f and 7m were found to be positive allosteric modulators of GABA-A receptors. nih.gov The potency of these compounds was compared to Zolpidem, a known GABA-A receptor modulator. The rank order of potency for positive modulation was determined to be 7f > Zolpidem > 7m. nih.gov Further investigation into their effects on different GABA-A receptor subtypes revealed that the efficacy of these compounds was reduced at receptors containing the α2 subunit compared to those with the α1 subunit. nih.gov They were found to be almost completely inactive at receptors containing the α5 subunit. nih.gov

Conversely, other derivatives such as CB 34 and CB 50, which showed high affinity for PBR, had no discernible effect on GABA-evoked chloride currents in oocytes expressing human α1β2γ2S GABA-A receptors. nih.gov However, the related compound CB 54 did produce a modest increase in the GABA-evoked current at higher concentrations. nih.gov

Table 2: Modulatory Effects of this compound Derivatives on GABA-A Receptors

| Compound | Effect on GABA-evoked Cl⁻ current (α1β2γ2S) | Potency (EC₅₀) |

|---|---|---|

| 7f | Positive Modulation | 3.2 x 10⁻⁸ M |

| 7m | Positive Modulation | 2.2 x 10⁻⁷ M |

| Zolpidem (reference) | Positive Modulation | 3.6 x 10⁻⁸ M |

| CB 34 | No significant effect | - |

| CB 50 | No significant effect | - |

| CB 54 | 33±7% increase at 10 and 30 µM | - |

Data compiled from electrophysiological studies. nih.govnih.gov

Antiparasitic Activity Mechanisms

The versatile imidazo[1,2-a]pyridine core has also been a foundation for the development of potent antiparasitic agents, with research indicating multiple mechanisms of action against a range of protozoan and helminth parasites.

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against various species of Leishmania, the causative agent of leishmaniasis. tezu.ernet.innih.govnih.gov Several studies have identified compounds with potent in vitro activity against both the promastigote and amastigote stages of the parasite. nih.gov

The anti-leishmanial mechanism of these compounds appears to be multifactorial. Investigations into specific derivatives, referred to as IMPA-2 and IMPA-12, have shown that they induce an apoptosis-like cell death in L. donovani. tezu.ernet.in Key indicators of this programmed cell death pathway include a loss of mitochondrial membrane potential and cell cycle arrest. tezu.ernet.in Furthermore, these compounds promote oxidative stress within the parasite, a common and effective mechanism for anti-leishmanial drugs. tezu.ernet.in The chemical nature of substituents on the imidazo[1,2-a]pyridine scaffold, such as -CH₃ and -CF₃ groups, appears to influence their anti-leishmanial potency and selectivity against host cells. tezu.ernet.in

Table 3: Anti-leishmanial Activity of Imidazo[1,2-a]pyridine Derivatives against L. donovani

| Compound | IC₅₀ (µM) against Promastigotes | Proposed Mechanism of Action |

|---|---|---|

| IMPA-2 | 7.03 ± 0.84 | Apoptosis-like cell death, Oxidative stress, Mitochondrial membrane potential loss, Cell cycle arrest |

| IMPA-5 | 5.013 ± 0.70 | Not specified |

| IMPA-6 | 20.33 ± 1.30 | Not specified |

| IMPA-8 | 10.09 ± 1.00 | Not specified |

| IMPA-12 | 5.58 ± 0.74 | Apoptosis-like cell death, Oxidative stress, Mitochondrial membrane potential loss, Cell cycle arrest |

Data from in vitro studies on L. donovani promastigotes. tezu.ernet.in

The imidazo[1,2-a]pyridine scaffold has also been explored for its anthelmintic properties, with activity reported against various nematode parasites. nih.govnih.gov A series of isomeric imidazo[1,2-a]pyridine-2-carbamates were synthesized and tested for their effectiveness against Nematospiroides dubius in mice. nih.gov

More recent studies have focused on imidazo[1,2-a]pyridine derivatives as potential agents against the livestock parasite Haemonchus contortus. researchgate.net The mechanism of action for some of these compounds is believed to involve the targeting of cholinergic receptors (AChRs). researchgate.net One particular derivative was found to induce paralysis in the L3 larvae of H. contortus, suggesting an interaction with neuromuscular transmission pathways in the parasite. researchgate.net This mode of action is shared by several commercially successful anthelmintics and represents a key target for new drug discovery. researchgate.net

The fight against malaria has also benefited from the exploration of pyridine-based compounds, including those with the imidazo[1,2-a]pyridine core. These derivatives have shown antiplasmodial activity against Plasmodium falciparum, the most virulent human malaria parasite. mdpi.com

One of the key targets for antimalarial drugs is the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for the parasite but absent in humans. Specifically, the enzyme 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) has been identified as a target for pyridine-containing compounds. nih.gov Certain derivatives have been shown to be potent inhibitors of P. falciparum DXR, with some exhibiting enhanced activity against multidrug-resistant strains of the parasite. nih.gov Another potential mechanism of action for related compounds is the inhibition of hemozoin formation, a process critical for the parasite's survival within red blood cells. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |

| CB 34 |

| CB 50 |

| CB 54 |

| [³H]-PK 11195 |

| [³H]-flunitrazepam |

| 7f |

| 7m |

| Zolpidem |

| IMPA-2 |

| IMPA-5 |

| IMPA-6 |

| IMPA-8 |

| IMPA-12 |

Anti-proliferative and Anticancer Mechanisms

Derivatives of imidazo[1,2-a]pyridine have garnered considerable attention for their potential as anticancer therapeutics, exhibiting potent inhibitory functions against various cancer cells. nih.govresearchgate.net These compounds have shown therapeutic effects against a range of cancer cell lines, including those of the breast, colon, and cervix. researchgate.netnih.gov

The anti-proliferative activity of phenylaminoimidazo(1,2-a)pyridine derivatives has been demonstrated across multiple cancer cell lines. For instance, certain pyrimidine (B1678525) derivatives have shown potent inhibitory effects against the human colorectal carcinoma cell line, HCT116. ekb.eg In one study, a specific derivative exhibited greater activity against HCT116 cells than the standard chemotherapeutic drug doxorubicin. ekb.eg Another series of iridium (III) complexes incorporating a related structure also showed high cytotoxic efficacy toward HCT116 cells, with IC50 values as low as 1.75 ± 0.10 µM. mdpi.com These complexes were found to inhibit cell proliferation in a concentration-dependent manner. mdpi.com

The cytotoxic impact is not limited to colorectal cancer. Studies on the HCC1937 breast cancer cell line revealed that novel imidazo[1,2-a]pyridine compounds (IPs) have strong cytotoxic effects, with IC50 values ranging from 45 µM to 79.6 µM. nih.govnih.govscispace.com Similarly, in melanoma (A375, WM115) and cervical cancer (HeLa) cells, imidazo[1,2-a]pyridines inhibited cell proliferation with IC50 values between 9.7 and 44.6 µM. nih.gov

| Compound Type | Cell Line | Cancer Type | Observed IC50 Value | Reference |

|---|---|---|---|---|

| Iridium (III) Complex (Ir1) | HCT116 | Human Colon Cancer | 1.75 ± 0.10 µM | mdpi.com |

| Iridium (III) Complex (Ir2) | HCT116 | Human Colon Cancer | 6.12 ± 0.20 µM | mdpi.com |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | Breast Cancer | 45 µM | nih.govnih.govscispace.com |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 | Breast Cancer | 47.7 µM | nih.govnih.govscispace.com |

| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 | Breast Cancer | 79.6 µM | nih.govnih.govscispace.com |

| Imidazo[1,2-a]pyridines (Compounds 5-7) | A375, WM115, HeLa | Melanoma, Cervical Cancer | 9.7 to 44.6 µM | nih.gov |

The anticancer effects of phenylaminoimidazo(1,2-a)pyridines are driven by their interaction with various molecular targets and pathways. researchgate.net A primary mechanism is the inhibition of crucial enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), VEGFR, PI3K, and EGFR. researchgate.net Some derivatives also act as inhibitors of topoisomerase IIα, an enzyme vital for DNA replication, and tubulin polymerization, which is essential for cell division. researchgate.net

Recent studies have highlighted the role of these compounds in modulating key signaling pathways. For example, certain novel imidazo[1,2-a]pyridines have been shown to inhibit the AKT/mTOR pathway, which is critical for cell survival and proliferation. nih.gov This inhibition, coupled with the induction of DNA damage, leads to apoptosis (programmed cell death). nih.gov The induction of apoptosis is a common outcome of treatment with these compounds, often triggered through both extrinsic and intrinsic pathways, as evidenced by the increased activity of caspases 7 and 8 and the cleavage of PARP. nih.govnih.gov

Furthermore, these compounds can induce cell cycle arrest. In HCC1937 breast cancer cells, treatment with an imidazo[1,2-a]pyridine derivative led to increased levels of p53 and p21 proteins, which are significant markers of cell cycle arrest, confirming that the compound stimulates arrest at the G0/G1 and G2/M phases. nih.govwaocp.org Some compounds within this class are also recognized as DNA alkylating agents. bohrium.com

Broad-Spectrum Antimicrobial Mechanisms

The imidazo[1,2-a]pyridine nucleus is a versatile scaffold that also confers significant antimicrobial properties, including antibacterial, antifungal, and antiviral activities. researchgate.net

Imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial potency against both Gram-positive and Gram-negative bacteria. bohrium.com Hybrids incorporating thiazole (B1198619) rings, for instance, have shown remarkable activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. bohrium.comresearchgate.net

The antibacterial efficacy can be significantly influenced by the specific chemical modifications to the core structure. For example, imidazo[1,2-a]pyridine chalcone (B49325) derivatives have been evaluated for their activity against E. coli, Pseudomonas aeruginosa, S. aureus, and Streptococcus pyogenes. In a different study, a 4-pyridyl derivative of quinazolone showed strong antibacterial potency against S. aureus and E. coli, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. mdpi.com Another series of imidazo[1,2-a]pyridine-3-carboxamides displayed low-micromolar activity against Mycobacterium avium. nih.gov

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Imidazopyridinyl-thiazole hybrids | Gram-positive & Gram-negative bacteria | Remarkable inhibitory activity | bohrium.com |

| Quinazolone 4-pyridyl derivative | S. aureus, E. coli, P. aeruginosa | MIC = 1 µg/mL | mdpi.com |

| Quinazolone 3-pyridyl analog | MRSA | MIC = 2 µg/mL | mdpi.com |

| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | Low-micromolar activity | nih.gov |

| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity |

The antifungal properties of imidazo[1,2-a]pyridines are well-documented, particularly against various Candida species. jmchemsci.com The core structure is considered an isostere of benzimidazole, a key component of early synthetic antifungals. jmchemsci.com The mechanism of action for many imidazole-based antifungals involves the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which blocks the biosynthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com It is hypothesized that hybrid compounds containing both imidazole (B134444) and pyridine (B92270) moieties could act as multitarget ligands, inhibiting both CYP51 and cell wall synthesis. mdpi.com

Studies have shown that imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives possess significant antifungal activity. One such compound demonstrated better activity against Candida albicans (MIC = 6.37 μM) than the standard drugs Ketoconazole and Fluconazole. jmchemsci.com Another study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against a clinical strain of Candida parapsilosis reported Minimum Inhibitory Concentrations (MICs) ranging from 19.36 µM to 89.38 µM, with the efficacy being modulated by the substituent on the aryl ring.

The antiviral potential of the imidazo[1,2-a]pyridine scaffold has been explored against several viruses. nih.gov Derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov

Further structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines identified hydrophobicity as a key factor for antiviral activity. nih.gov These compounds have also been investigated for their potential as anti-HIV agents. nih.gov Additionally, related thieno[2,3-b]pyridine (B153569) derivatives have demonstrated inhibitory activity against herpes simplex virus type 1 (HSV-1). researchgate.net The mechanism of action is thought to involve the selective targeting of specific stages in the viral replication cycle. researchgate.net

Structure Activity Relationship Sar and Lead Optimization Studies

Impact of Substituent Patterns on Biological Potency and Selectivity

The biological activity of the phenylaminoimidazo(1,2-a)pyridine scaffold is highly sensitive to the nature and position of its substituents. Alterations on both the phenylamino (B1219803) moiety and the fused imidazopyridine core have profound effects on the compound's potency and selectivity against different biological targets.

Substitutions at the Phenylamino Moiety and Imidazopyridine Core

Systematic modifications of the phenylamino ring and the imidazopyridine nucleus have yielded significant insights into the SAR of this class of compounds. Research has shown that the introduction of specific functional groups can dramatically alter the biological activity.

For instance, in the pursuit of c-Met inhibitors, the introduction of polar groups on a 6-phenyl substituent on the imidazopyridine core was found to have a significant influence on cellular activity. nih.gov Specifically, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition. nih.gov In another study focusing on antitubercular agents, it was observed that larger, more lipophilic biaryl ethers on the imidazopyridine core resulted in nanomolar potency against Mycobacterium tuberculosis. nih.gov

The substitution pattern on the imidazopyridine core itself is also critical. For example, the position of a methyl group can dramatically affect potency, with a 6-methyl analogue being considerably more active than a 7-methyl analogue in one series of antitubercular compounds. nih.gov Furthermore, substituting a 7-methyl with a 7-chloro group on the imidazopyridine core led to a five-fold decrease in activity, highlighting the sensitivity of this position to electronic and steric changes. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of phenylaminoimidazo(1,2-a)pyridine derivatives based on reported research findings.

| Scaffold Position | Substituent | Biological Target | Effect on Activity |

| 6-phenyl | Polar groups (e.g., cyano) | c-Met | Increased cellular activity nih.gov |

| Imidazopyridine Core | Large, lipophilic biaryl ethers | M. tuberculosis | Nanomolar potency nih.gov |

| 7-position | Chloro (vs. methyl) | M. tuberculosis | 5-fold decrease in activity nih.gov |

| 6-position | Methyl (vs. 7-methyl) | M. tuberculosis | Significantly more active nih.gov |

Positional Effects of Functional Groups (e.g., C-2, C-3, C-8)

The specific placement of functional groups on the imidazopyridine ring system is a key determinant of biological activity. The C-2, C-3, and C-8 positions have been extensively studied to understand their role in ligand-target interactions.

At the C-2 position , the nature of the substituent can influence both potency and metabolic stability. For example, a 2-pyridyl substitution in a series of antitubercular agents not only conferred good potency but also reduced susceptibility to in vitro and in vivo metabolism compared to other analogues. nih.gov The introduction of polar substituents or ionizable functional groups at the 2- and 8-positions has been explored to modulate affinity for peripheral benzodiazepine (B76468) receptors (PBRs). researchgate.netnih.gov

The C-3 position is also a critical site for modification. In the development of Nek2 inhibitors, SAR studies revealed that specific substitutions at this position are crucial for potent inhibitory activity. nih.govdocumentsdelivered.com The functionalization of the C-3 position is a common strategy in the diversification of imidazo[1,2-a]pyridine (B132010) libraries. mdpi.com

The C-8 position has been shown to be sensitive to the size of the substituent. In the context of c-Met inhibitors, a bulky C-8 CF3 substituent was detrimental to activity as it could not enter a specific pocket in the binding site. nih.gov In contrast, a smaller fluorine substituent at the C-8 position was well-tolerated and part of a potent c-Met inhibitor. nih.gov The electronic properties of the C-8 substituent also play a role; an 8-chloro group, being more electron-rich than an 8-fluoro group, led to a decreased interaction with a key tyrosine residue in the c-Met binding site. nih.gov Interestingly, in another study on antitubercular agents, an 8-methyl analogue was found to be much less potent than its 6- and 7-methyl isomers. nih.gov

The table below illustrates the positional effects of various functional groups on the imidazopyridine ring.

| Position | Substituent | Biological Target | Observed Effect |

| C-2 | Pyridyl | M. tuberculosis | Good potency and improved metabolic stability nih.gov |

| C-8 | CF3 (bulky) | c-Met | Loss of inhibitory activity nih.gov |

| C-8 | Fluoro (small) | c-Met | Well-tolerated in potent inhibitors nih.gov |

| C-8 | Chloro (electron-rich) | c-Met | Decreased interaction with Tyr-1230 nih.gov |

| C-8 | Methyl | M. tuberculosis | Less potent than 6- and 7-methyl isomers nih.gov |

Pharmacophore Identification and Molecular Determinants of Activity

Pharmacophore modeling is a powerful tool for identifying the key molecular features responsible for the biological activity of a series of compounds. For phenylaminoimidazo(1,2-a)pyridine derivatives, pharmacophore models have been developed to guide the design of new and more potent analogues.

A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents led to the generation of a five-featured pharmacophore hypothesis, designated HHPRR. openpharmaceuticalsciencesjournal.com This model consists of two hydrophobic features, one positive ionizable feature, and two aromatic rings. openpharmaceuticalsciencesjournal.com The alignment of active compounds to this pharmacophore model helps to rationalize the observed SAR and provides a template for the design of novel derivatives with improved activity.

Molecular docking studies have further elucidated the molecular determinants of activity. For c-Met inhibitors, the imidazo[1,2-a]pyridine core has been shown to form a crucial π–π interaction with the electron-rich Tyr-1230 residue in the enzyme's active site. nih.gov In the case of DPP-4 inhibitors, the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring was found to provide an additional π-π interaction with Phe357 of the enzyme. nih.gov These specific interactions are key determinants of the inhibitory activity of these compounds.

Scaffold Hopping and Analogue Design Strategies for Enhanced Profiles

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. This approach has been successfully applied to the phenylaminoimidazo(1,2-a)pyridine series to improve pharmacokinetic properties and explore new chemical space.

One notable example is the switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold. This modification was designed to block a potential site of metabolism on the imidazopyridine ring by incorporating an additional nitrogen atom. The resulting 1,2,4-triazolopyridine analogue exhibited improved metabolic stability in human liver microsomes and reduced lipophilicity.

Analogue design strategies have also focused on improving solubility. In one program, a scaffold hopping exercise was undertaken to identify compounds with better solubility in both aqueous and simulated intestinal fluid. dundee.ac.uk This led to the discovery of new scaffolds that retained the desired biological activity while exhibiting superior physicochemical properties. dundee.ac.uk The design of novel DPP-4 inhibitors also utilized a scaffold hopping strategy, which, in combination with docking studies, led to the identification of a potent and selective inhibitor. nih.gov

Rational Drug Design Principles Applied to Phenylaminoimidazo(1,2-a)pyridine Series

The principles of rational drug design have been instrumental in the development of phenylaminoimidazo(1,2-a)pyridine derivatives as therapeutic agents. By leveraging structural information of the target protein and understanding the SAR of the chemical series, researchers have been able to design compounds with improved potency, selectivity, and drug-like properties.

For example, in the design of Nek2 inhibitors, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the identification of a compound with an IC50 of 38 nM. nih.govdocumentsdelivered.com Similarly, the design of PI3K/mTOR dual inhibitors based on the imidazo[1,2-a]pyridine scaffold resulted in a potent inhibitor with excellent kinase selectivity and significant in vivo antitumor activity. researchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets. nih.govnih.govnih.govnih.gov These simulations help in understanding the structure-activity relationships (SAR) that govern the compound's efficacy. nih.gov

Binding Affinity Predictions and Pose Analysis

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking programs calculate this value to rank different compounds or different binding poses of the same compound. For example, in studies involving similar heterocyclic compounds, derivatives showing lower binding energies are predicted to be more potent inhibitors. nih.gov

Pose analysis involves examining the geometry and conformation of the ligand within the binding pocket. For the imidazo[1,2-a]pyridine scaffold, the planarity of the bicyclic system combined with the rotational freedom of the phenylamino (B1219803) substituent allows it to adopt various conformations to fit optimally within a target's active site. The final predicted pose is crucial for understanding which specific interactions contribute most to the binding affinity.

Specific Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interactions between a ligand and its receptor are the foundation of its biological activity. Key interactions for imidazo[1,2-a]pyridine derivatives often include:

Hydrogen Bonding: The nitrogen atoms within the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, while the amine proton of the phenylamino group can act as a hydrogen bond donor. These interactions with amino acid residues like asparagine and lysine (B10760008) in a target's active site are often critical for potent activity.

Hydrophobic Interactions: The phenyl rings of the core structure and the phenylamino group can engage in hydrophobic interactions with nonpolar residues of the target protein. Pi-pi stacking, where the aromatic rings of the ligand and protein residues align, is a common and significant stabilizing interaction observed in docking studies of related compounds. nih.gov

| Interaction Type | Potential Residues Involved (Examples) | Significance in Binding |

| Hydrogen Bonding | Asn, Lys, Cys | Anchors the ligand in the active site |

| Hydrophobic/Pi-Pi Stacking | Phe, Tyr, Trp | Enhances binding affinity and selectivity |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. acs.orgacs.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems. acs.org For molecules like Phenylaminoimidazo(1,2-alpha)pyridine, DFT calculations can optimize the molecular geometry to its lowest energy state and compute various electronic properties. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are particularly useful. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For imidazo[1,2-a]pyridine derivatives, the nitrogen atoms of the imidazole (B134444) ring are often identified as electronegative regions susceptible to electrophilic attack or hydrogen bonding. acs.org

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of related heterocyclic systems has shown that charge transfer can occur within the molecule, influencing its reactivity. nih.govirjweb.com From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the ability to attract electrons. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net This model can then be used as a 3D query in virtual screening to search large compound libraries for new molecules with the potential for similar activity. nih.govresearchgate.net

For the imidazo[1,2-a]pyridine class, pharmacophore models have been developed based on known active compounds. openpharmaceuticalsciencesjournal.comresearchgate.net A typical model for this scaffold might include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. openpharmaceuticalsciencesjournal.com For example, a five-featured pharmacophore hypothesis (HHPRR) was generated for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, consisting of two hydrophobic groups, one positive feature, and two aromatic rings. openpharmaceuticalsciencesjournal.com

Virtual screening collaborations have successfully used the imidazo[1,2-a]pyridine scaffold as a starting point. By screening proprietary libraries for compounds with similar features, researchers can rapidly expand the structure-activity relationship (SAR) data and identify novel chemotypes with improved activity and selectivity. nih.govresearchgate.net This approach has proven valuable in identifying new hits for diseases like visceral leishmaniasis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For Phenylaminoimidazo(1,2-a)pyridine derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biological targets. These simulations model the movement of atoms and molecules, allowing researchers to observe how these compounds bind to proteins and the specific interactions that stabilize the complex.

Research on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents has utilized MD simulations to study the binding complex with Pantothenate synthase. openpharmaceuticalsciencesjournal.comresearchgate.net A simulation performed for 1.2 nanoseconds using the Desmond 3.8 software package and the OPLS-2005 force field helped to confirm the stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.com Similarly, in the development of anti-mycobacterial imidazo[1,2-a]pyridine analogues targeting the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, MD simulations were run for a more extended period of 100 nanoseconds to elucidate the stability, conformation, and intermolecular interactions of the most active compound. nih.gov

In the context of cancer research, MD simulations have been employed to investigate how novel imidazo[1,2-a]pyridine derivatives interact with oncogenic proteins like KRASG12D. nih.gov These simulations can reveal conformational shifts in the protein upon ligand binding. For example, one study showed that a specific derivative could induce a shift in the switch-I and switch-II regions of KRASG12D, forcing it into an inactive "off-like" state. nih.gov This detailed understanding of binding dynamics is instrumental in the rational design of more potent and specific inhibitors.

The stability of the interaction is often quantified by analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. A stable RMSD value suggests that the ligand has found a favorable and stable binding pose within the active site. For instance, in a study of novel imidazo[1,2-a]pyridine hybrids, RMSD analysis showed one compound had a low RMSD of 1.049 Å, indicating a close and stable fit with the target protein, human LTA4H. chemmethod.com

| Compound Class | Biological Target | Simulation Software | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Pantothenate synthase (Mycobacterium tuberculosis) | Desmond 3.8 | 1.2 ns | Confirmed stability of the ligand-protein complex. | openpharmaceuticalsciencesjournal.com |

| Imidazo[1,2-a]pyridine amides/sulfonamides | Enoyl acyl carrier protein reductase (Mycobacterium tuberculosis) | Not Specified | 100 ns | Elucidated stability, conformation, and intermolecular interactions of the active compound. | nih.gov |

| Imidazo[1,2-a]pyridine derivative | KRASG12D | Not Specified | Not Specified | Compound binding induced a conformational shift to an inactive state. | nih.gov |

| Imidazo[1,2-a]pyridine hybrids | Human LTA4H | Not Specified | Not Specified | Low RMSD (1.049 Å) indicated a stable binding fit for the lead compound. | chemmethod.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. For Phenylaminoimidazo(1,2-a)pyridine derivatives, QSAR models are instrumental in predicting the efficacy of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent drug candidates. These models translate molecular structures into numerical descriptors and use statistical methods to build predictive equations.

Various QSAR studies have been successfully applied to imidazo[1,2-a]pyridine and related scaffolds. For instance, a 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide analogues to understand the structural requirements for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net This atom-based 3D-QSAR model yielded strong statistical significance, with a high correlation coefficient (R² = 0.9181) for the training set and good predictive power (Q² = 0.6745) for the test set. openpharmaceuticalsciencesjournal.com Such models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, electrostatic charge) would enhance or diminish biological activity, providing a roadmap for designing new derivatives. researchgate.net

Another study on imidazo[4,5-b]pyridine analogs used 2D-QSAR, Group-based QSAR (GQSAR), and 3D-QSAR methodologies to explore the structural requirements for angiotensin AT1 receptor antagonism. researchgate.net The 3D-QSAR model, built using the k-nearest neighbor molecular field analysis (kNN-MFA) method, demonstrated excellent correlative and predictive capabilities (q² = 0.8271, pred_r² = 0.7991). researchgate.net Similarly, a QSAR study on imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists highlighted the importance of Global Topological Charge Indices (GTCI) and the hydrophobicity of substituents as controlling factors for their activity. nih.gov

The descriptors used in these models are varied and can be classified as electronic, steric, hydrophobic, or topological. For example, in a QSAR study of imidazo[1,2-a]quinoxaline (B3349733) derivatives, quantum chemical descriptors were used to build a model with a genetic function algorithm (GFA), resulting in a model with good predictive ability (R² pred = 0.73038). abjournals.org These studies collectively demonstrate that QSAR is a valuable tool for predicting the biological activity of novel Phenylaminoimidazo(1,2-a)pyridine compounds and for optimizing lead structures in drug discovery programs. nih.gov

| Compound Series | Biological Target/Activity | QSAR Model Type | Key Statistical Parameters | Important Descriptors | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | Atom-based 3D-QSAR | R² = 0.9181, Q² = 0.6745 | Hydrophobic, Positive ionic, Aromatic ring features | openpharmaceuticalsciencesjournal.com |

| Imidazo[4,5-b]pyridine analogs | Angiotensin AT1 receptor antagonism | 3D-QSAR (kNN-MFA) | q² = 0.8271, pred_r² = 0.7991 | Steric, Electrostatic, Hydrophobic fields | researchgate.net |

| Imidazo[1,2-a]pyridine derivatives | Acid pump antagonism (H+/K+-ATPase) | 2D-QSAR | Not Specified | Global Topological Charge Indices (GTCI), Hydrophobic constant (π) | nih.gov |

| Imidazo[1,2-a]quinoxaline derivatives | Anticancer (Human Melanoma) | 2D-QSAR (GFA) | R² = 0.73038, Q² = 0.51664 | Quantum chemical descriptors | abjournals.org |

| Imidazo[1,2-a]pyridine derivatives | Antitubercular (ATP synthase) | Field-based 3D-QSAR | R² = 0.9688, Q² = 0.9045 | Not Specified | researchgate.net |

Emerging Research Directions and Potential Applications

Novel Therapeutic Modalities and Target Identification Beyond Established Categories

Researchers are actively exploring Phenylaminoimidazo(1,2-a)pyridine derivatives for novel therapeutic applications by identifying and engaging with new biological targets. This exploration has led to the development of compounds with high potency and selectivity for targets previously considered challenging.

One area of significant progress is in oncology. Scientists have developed imidazo[1,2-a]pyridine (B132010) derivatives that function as potent antagonists for the platelet-derived growth factor receptor (PDGFR), a key player in tumor growth. nih.gov Furthermore, by employing a "scaffold hopping" strategy, a series of novel covalent inhibitors targeting the KRAS G12C mutation have been synthesized. rsc.org This represents a major advancement in treating previously intractable cancers. rsc.org Other research has identified derivatives that inhibit tubulin polymerization, a validated anticancer strategy. researchgate.net Beyond direct enzyme inhibition, certain derivatives have been found to modulate critical signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 pathway, to exert anti-inflammatory effects in cancer cell lines. tbzmed.ac.ir

Another critical application is in combating infectious diseases, particularly drug-resistant tuberculosis. Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Mycobacterium tuberculosis, with some compounds showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The proposed mechanism for some of these compounds involves the inhibition of QcrB, a subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain, or the disruption of ATP homeostasis. nih.gov

Additionally, novel derivatives have been synthesized as selective ligands for peripheral benzodiazepine (B76468) receptors (PBR), indicating potential applications in neuroinflammation and diagnostics. nih.gov Structure-activity relationship studies have shown that lipophilic substituents at position 8 of the imidazopyridine nucleus are crucial for high binding affinity and selectivity towards PBR. nih.gov

Table 1: Novel Therapeutic Targets for Phenylaminoimidazo(1,2-a)pyridine Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Covalent Imidazo[1,2-a]pyridines | KRAS G12C | Oncology | Identified as a lead compound for treating intractable cancers through a scaffold hopping strategy. rsc.org |

| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (cytochrome b subunit) | Infectious Disease (Tuberculosis) | Potent activity against replicating Mtb, including MDR and XDR strains, surpassing some clinical candidates. nih.gov |

| 2-Phenylimidazo[1,2-a]pyridineacetamides | Peripheral Benzodiazepine Receptors (PBR) | Neuro-inflammation / Diagnostics | High affinity and selectivity achieved with lipophilic substituents at position 8. nih.gov |

| Substituted Imidazo[1,2-a]pyridines | Platelet-Derived Growth Factor Receptor (PDGFR) | Oncology | Demonstrated potent cellular activity (IC50 of 18 nM for an early example) and oral bioavailability. nih.gov |

| Synthetic Imidazo[1,2-a]pyridine (MIA) | NF-κB / STAT3 Pathways | Oncology / Anti-inflammatory | Suppressed STAT3 phosphorylation and NF-κB activity in breast and ovarian cancer cell lines. tbzmed.ac.ir |

Applications in Bioimaging and Advanced Optical Materials

The inherent photophysical properties of the Phenylaminoimidazo(1,2-a)pyridine core have made it an attractive scaffold for the development of advanced molecular tools for bioimaging and materials science. ontosight.ai The compound's structure confers fluorescent properties that can be fine-tuned through chemical modification. ontosight.ai

A significant application is in the non-invasive imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. rsc.org Radioiodinated and ¹⁸F-labeled 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been developed as tracers for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. rsc.orgnih.gov For instance, radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY) has demonstrated selective labeling of Aβ-plaques in the brain tissue of transgenic mouse models. rsc.org Similarly, ¹⁸F-labeled derivatives like FPM-IMPY and FEM-IMPY have shown moderate to high affinity for Aβ aggregates. nih.gov

Beyond medical imaging, these compounds are being used to create fluorescent probes for environmental and cellular sensing. An imidazo[1,2-a]pyridine-functionalized xanthene probe was designed for the naked-eye detection of mercury ions (Hg²⁺). rsc.org This probe exhibits high selectivity and can be used for fluorescence imaging of Hg²⁺ in living cells and for creating paper-based test strips for water sample analysis. rsc.org

In materials science, the integration of triphenylamine (B166846) with the imidazo[1,2-a]pyridine core has yielded molecules with unique optical properties, making them suitable as photoinitiators for polymerization processes, which is relevant to the development of advanced optical materials. researchgate.net

Table 2: Phenylaminoimidazo(1,2-a)pyridine Derivatives in Bioimaging and Materials

| Derivative/System | Application Area | Technology | Key Feature |

|---|---|---|---|

| Radioiodinated BrIMPY | Bioimaging (Neurodegenerative Disease) | SPECT/PET | Selectively binds to and allows for imaging of β-amyloid plaques in the brain. rsc.org |

| ¹⁸F-Labeled FEM-IMPY & FPM-IMPY | Bioimaging (Neurodegenerative Disease) | PET | Demonstrate moderate binding affinity (Ki = 27-40 nM) to Aβ aggregates. nih.gov |

| Xanthene-functionalized Rh-Ip-Hy | Biosensing / Environmental Monitoring | Fluorescence Probe | Enables naked-eye and fluorescent detection of Hg²⁺ ions in living cells and water samples. rsc.org |

| Triphenylamine-imidazo[1,2-a]pyridine | Advanced Optical Materials | Photoinitiators | Exhibits fluorescence suitable for initiating polymerization, fitting the emission of LEDs. researchgate.net |

Integration with Hybrid Chemical Scaffolds for Multi-Target Approaches

To enhance therapeutic efficacy and address complex diseases, researchers are creating hybrid molecules that combine the Phenylaminoimidazo(1,2-a)pyridine scaffold with other pharmacologically active moieties. This strategy aims to develop single chemical entities capable of modulating multiple biological targets simultaneously.

In oncology, novel hybrids have been synthesized by linking the imidazo[1,2-a]pyridine core with an oxadiazole ring. nih.gov These compounds were evaluated for their anti-proliferative activity against lung and prostate cancer cell lines, with some showing potent activity by inducing apoptosis and inhibiting microtubule polymerization. nih.gov Another study presented the synthesis of ten new hybrids by combining 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines and anilines. chemmethod.com These hybrids displayed both cytotoxic activity against lung and liver cancer cells and antioxidant properties, demonstrating a multi-faceted therapeutic profile. chemmethod.com

The concept of hybrid molecules extends to infectious diseases as well. To develop new anti-tuberculosis agents, the imidazo[1,2-a]pyridine scaffold has been coupled with piperazino-1,3-benzothiazin-4-ones (PBTZs), another class of anti-TB compounds, to explore synergistic or enhanced activity. nih.gov